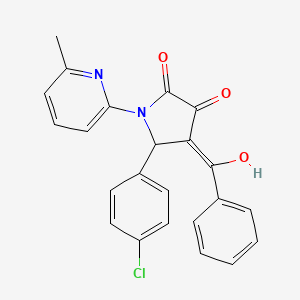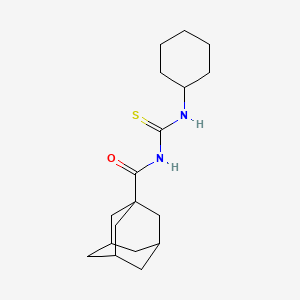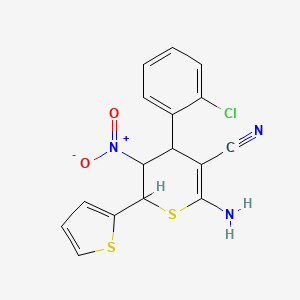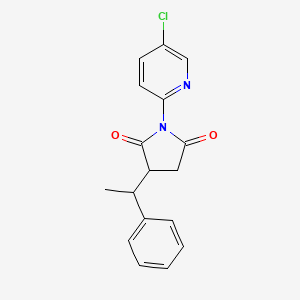![molecular formula C25H27BrClNO5 B14944688 Methyl 4-[(4-bromophenyl)carbonyl]-3-(4-chlorophenyl)-2-(morpholin-4-ylcarbonyl)hexanoate](/img/structure/B14944688.png)
Methyl 4-[(4-bromophenyl)carbonyl]-3-(4-chlorophenyl)-2-(morpholin-4-ylcarbonyl)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 4-(4-BROMOBENZOYL)-3-(4-CHLOROPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE is a complex organic compound that features a combination of bromine, chlorine, and morpholine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-BROMOBENZOYL)-3-(4-CHLOROPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE typically involves multi-step organic reactions. The process begins with the preparation of the core hexanoate structure, followed by the introduction of the bromobenzoyl and chlorophenyl groups through electrophilic aromatic substitution reactions. The morpholine moiety is then introduced via nucleophilic substitution reactions. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 4-(4-BROMOBENZOYL)-3-(4-CHLOROPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the bromine, chlorine, and morpholine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Applications De Recherche Scientifique
METHYL 4-(4-BROMOBENZOYL)-3-(4-CHLOROPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique functional groups.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of METHYL 4-(4-BROMOBENZOYL)-3-(4-CHLOROPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl and chlorophenyl groups can participate in binding interactions, while the morpholine moiety may enhance solubility and bioavailability. The compound’s effects are mediated through pathways involving these molecular targets, leading to changes in cellular processes or biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- METHYL 4-(4-BROMOBENZOYL)-3-(4-FLUOROPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE
- METHYL 4-(4-CHLOROBENZOYL)-3-(4-CHLOROPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE
- METHYL 4-(4-BROMOBENZOYL)-3-(4-METHOXYPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE
Uniqueness
METHYL 4-(4-BROMOBENZOYL)-3-(4-CHLOROPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE is unique due to the specific combination of bromine, chlorine, and morpholine functional groups. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C25H27BrClNO5 |
|---|---|
Poids moléculaire |
536.8 g/mol |
Nom IUPAC |
methyl 4-(4-bromobenzoyl)-3-(4-chlorophenyl)-2-(morpholine-4-carbonyl)hexanoate |
InChI |
InChI=1S/C25H27BrClNO5/c1-3-20(23(29)17-4-8-18(26)9-5-17)21(16-6-10-19(27)11-7-16)22(25(31)32-2)24(30)28-12-14-33-15-13-28/h4-11,20-22H,3,12-15H2,1-2H3 |
Clé InChI |
YWXVLGOBRNGOOM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C1=CC=C(C=C1)Cl)C(C(=O)N2CCOCC2)C(=O)OC)C(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-({[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-3-(4-propoxyphenyl)propanoic acid](/img/structure/B14944637.png)

![2H-Pyran-2-one, 4-[(4-bromophenyl)amino]-6-methyl-3-(1-oxobutyl)-](/img/structure/B14944644.png)

![Benzo[b]benzofuran-2-carboxamide, N-(2,3-dimethyl-6-quinoxalinyl)-](/img/structure/B14944656.png)
![2-[1-(2-Anilino-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B14944663.png)
![N-ethyl-2-{1-(4-methylphenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B14944666.png)
![Dimethyl 4-{3-[(cyclopropylcarbonyl)amino]phenyl}-2,6-dimethylpyridine-3,5-dicarboxylate](/img/structure/B14944670.png)
![1'-(Dibenzo[b,d]furan-2-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B14944673.png)
![methyl 2-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B14944675.png)

![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-oxo-N-{3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}acetamide](/img/structure/B14944694.png)
